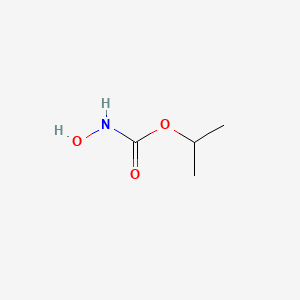

isopropyl N-hydroxycarbamate

Description

Significance of N-Hydroxycarbamate Scaffolds in Synthetic Methodologies

The N-hydroxycarbamate moiety is a versatile functional group that serves multiple roles in organic synthesis. These scaffolds are recognized as stable and effective hydroxylamine (B1172632) equivalents, facilitating the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of many biologically active compounds. bris.ac.uk Their utility extends to their function as precursors for reactive intermediates, such as nitrosoformates, which can participate in various C-N bond-forming reactions. acs.org

Furthermore, N-hydroxycarbamates can be readily converted into other functional groups. For instance, they can be alkylated to produce (N-alkoxy-N-alkyl) carbamate (B1207046) compounds, which are valuable intermediates for pesticides and other useful chemicals. google.com The carbamate group itself can act as a directing group in certain reactions, influencing the regioselectivity and stereoselectivity of transformations at other parts of the molecule. The stability of the N-hydroxycarbamate scaffold, combined with its predictable reactivity, makes it an indispensable tool for the construction of complex molecular architectures. organic-chemistry.org

Historical Context of N-Oxygenated Nitrogen Functionalities in Chemical Research

The study of nitrogen-containing organic compounds has been a cornerstone of chemical research for over two centuries. The discovery of nitrogen itself is credited to Scottish physician Daniel Rutherford in 1772. royalsocietypublishing.orgwikipedia.org Throughout the 18th and 19th centuries, chemists like Henry Cavendish, Joseph Priestley, and Antoine-Laurent Lavoisier made significant strides in identifying various nitrogen oxides and understanding their chemical transformations. royalsocietypublishing.org Lavoisier initially named the element "azote," meaning "no-life," due to its inert nature. royalsocietypublishing.org

The exploration of N-oxygenated functionalities, which include not only N-oxides but also hydroxylamines and nitroso compounds, has been driven by their prevalence in nature and their unique chemical properties. acs.orgrsc.org For instance, N-oxides are common metabolites of drugs and natural products. acs.org The development of synthetic methods to access these functionalities has been a continuous area of research. Early methods for preparing N-hydroxycarbamates often involved the use of hazardous reagents like chloroformic acid esters. google.com Over time, safer and more efficient synthetic routes have been developed, such as the reaction of carbonic acid diesters with hydroxylamine. google.com This historical progression highlights the increasing importance of N-oxygenated compounds, including N-hydroxycarbamates, as versatile intermediates in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-hydroxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3(2)8-4(6)5-7/h3,7H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDGKHKJECDYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxycarbamates

Direct Synthesis Strategies

Direct synthesis focuses on the construction of the N-hydroxycarbamate functional group from precursor molecules. Carbonylation reactions involving hydroxylamine (B1172632) or its derivatives are a primary approach.

Carbonylation methods introduce a carbonyl group that bridges an alkoxy component and a hydroxylamine nitrogen. The choice of carbonylating agent is a key determinant of the reaction's efficiency and industrial applicability.

A conventional and widely documented method for synthesizing N-hydroxycarbamates involves the reaction of an appropriate alkyl chloroformate with hydroxylamine. rsc.org This reaction is typically carried out in an alkaline medium. For instance, hydroxylamine hydrochloride can be reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base like sodium hydroxide (B78521) to yield the corresponding N-hydroxycarbamate. google.comepo.org A similar process using benzyl (B1604629) chloroformate and sodium carbonate in a biphasic system of dichloromethane (B109758) and water is used to prepare benzyl N-hydroxycarbamate. guidechem.com

The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. However, the process requires careful control of reaction conditions. The hydroxyl group of the initially formed N-hydroxycarbamate can also react with the chloroformate, leading to the formation of by-products such as N,O-dialkoxycarbonylhydroxylamines. rsc.orggoogle.com In some cases, N,N,O-tri-alkoxycarbonyl-hydroxylamines can also be formed. rsc.org

Table 1: Representative Reaction Conditions for N-Hydroxycarbamate Synthesis from Chloroformates

| Reactants | Base | Solvent System | Typical Product | Reference |

| Hydroxylamine hydrochloride, Ethyl chloroformate | Sodium hydroxide | Aqueous | Ethyl N-hydroxycarbamate | google.com |

| Hydroxylamine sulfate (B86663), Butyl chloroformate | Sodium hydroxide | Dichloromethane/Water | Butyl N-hydroxycarbamate | google.com |

| Hydroxylamine hydrochloride, Benzyl chloroformate | Sodium carbonate | Dichloromethane/Water | Benzyl N-hydroxycarbamate | guidechem.com |

An alternative, less hazardous approach to N-hydroxycarbamates avoids the use of highly toxic and corrosive chloroformic acid esters. google.com This method utilizes carbonic acid diesters (ROCOOR) as the carbonyl source, which are reacted with hydroxylamine in the presence of a basic substance. google.comgoogle.com Suitable bases include alkali metal hydroxides or alkoxides, such as sodium methoxide (B1231860). google.com

This process is advantageous as it employs reagents that are less toxic and easier to handle, making it more suitable for industrial-scale production. google.com The reaction can be performed with or without a solvent, although an inert solvent can facilitate the procedure. google.com The general reaction is represented as:

ROCOOR + NH₂OH → ROCONHOH + ROH

High yields of the desired N-hydroxycarbamate can be achieved with this method. For example, reacting dimethyl carbonate with hydroxylamine hydrochloride in the presence of sodium methoxide has been shown to produce methyl N-hydroxycarbamate with a yield of 88% based on hydroxylamine. google.com

The identity of the alkyl (R) group in the N-hydroxycarbamate (ROCONHOH) is determined by the starting ester. To synthesize isopropyl N-hydroxycarbamate, one would employ a reagent containing an isopropoxy group.

Following the direct synthesis strategies:

Chloroformate Method : The reaction would utilize isopropyl chloroformate as the acylating agent with hydroxylamine.

Carbonic Acid Diester Method : The synthesis would involve the reaction of diisopropyl carbonate with hydroxylamine in a basic medium. google.com The general applicability of this method to various alkyl groups, including branched chains like isopropyl, has been established. google.comgoogle.com

The choice between these methods often involves a trade-off between the higher reactivity of the chloroformate and the enhanced safety and handling profile of the carbonic acid diester.

Carbonylation Approaches Utilizing Hydroxylamine Derivatives

Advanced Synthetic Protocols

Beyond classical methods, advanced synthetic protocols have been developed to enhance the efficiency, selectivity, and environmental friendliness of N-hydroxycarbamate synthesis. These include enzyme-triggered routes and stereoselective approaches.

Enzyme-Triggered Synthesis Routes (e.g., Hydroxylaminolysis)

Enzyme-catalyzed reactions offer several advantages, including mild reaction conditions, high selectivity, and the use of environmentally benign reagents. researchgate.net In the context of N-hydroxycarbamate synthesis, enzymatic strategies have emerged as powerful tools.

One notable example is the use of lipases for the hydroxylaminolysis of carbonates. A patent describes a method for producing N-hydroxycarbamate compounds by reacting a carbonic acid diester with hydroxylamine in the presence of a basic substance. google.com This approach avoids the use of toxic and corrosive reagents like chloroformic acid esters and phosgene (B1210022). google.com

More advanced enzymatic systems involve the use of peroxidases. For instance, horseradish peroxidase (HRP), in combination with glucose oxidase (GOx), has been shown to activate N-hydroxycarbamates. nih.gov The GOx provides hydrogen peroxide, which fuels the HRP to oxidize the hydroxylamine substrate to a reactive acylnitroso species. nih.govresearchgate.net This intermediate can then undergo various C-N bond-forming reactions, such as intramolecular nitroso-ene reactions, to produce heterocyclic structures. nih.gov This biocatalytic system has been successfully employed in the synthesis of N-hydroxy-γ-lactam building blocks from γ,δ-unsaturated esters through a lipase-catalyzed hydroxylaminolysis followed by an HRP/GOx-mediated aerobic activation and cyclization. researchgate.net

Table 2: Enzyme-Triggered Synthesis of N-Hydroxycarbamate Derivatives

| Enzyme System | Substrate(s) | Reaction Type | Product |

| Lipase (B570770) | Carbonic acid diester, Hydroxylamine | Hydroxylaminolysis | N-hydroxycarbamate |

| HRP, GOx | N-hydroxycarbamate | Oxidative activation, Nitroso-ene cyclization | Oxazolidinone |

| Lipase, HRP, GOx | γ,δ-unsaturated esters, Hydroxylamine | Hydroxylaminolysis, Nitroso-ene cyclization | N-hydroxy-γ-lactam |

Stereoselective Synthesis of N-Hydroxycarbamate Building Blocks

The synthesis of chiral N-hydroxycarbamate building blocks is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. Several stereoselective methods have been developed to access these valuable compounds.

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, the synthesis of CMI-977, a potent anti-asthmatic compound, involves a Mitsunobu-like reaction between a chiral alcohol and an N-hydroxycarbamate derivative. scielo.br The stereochemistry of the alcohol building block is established using Jacobsen hydrolytic kinetic resolution. scielo.br

Another strategy focuses on the stereoselective reduction of precursor molecules. For example, the diastereoselective synthesis of deoxyribo- and deoxyxylo-configured 3′-hydroxyamino-nucleosides has been achieved from 3′-imine intermediates. acs.org The facial selectivity of the reduction with borane (B79455) is controlled by the presence or absence of a 5′-hydroxyl-group protection, which dictates either inter- or intramolecular hydride delivery. acs.org

Furthermore, the acylnitroso-ene reaction has been utilized for the regioselective and stereoselective synthesis of parthenolide (B1678480) analogs. mdpi.com In this method, hydroxylamine-functionalized building blocks, including hydroxycarbamates, are oxidized to acylnitroso intermediates, which then react with parthenolide to yield C-7 functionalized derivatives. mdpi.com This highlights the utility of N-hydroxycarbamates as precursors for generating reactive intermediates in stereoselective transformations.

These advanced synthetic protocols provide access to a diverse range of structurally complex and stereochemically defined N-hydroxycarbamate building blocks, which are invaluable for the synthesis of novel organic molecules. researchgate.net

Chemical Reactivity and Transformational Pathways of N Hydroxycarbamates

Carbon-Nitrogen Bond Forming Reactions

The generation of reactive nitrogen species from N-hydroxycarbamates is a cornerstone of their application in C-N bond formation, particularly through the functionalization of C-H bonds.

Intermolecular C-H amination, the direct formation of a C-N bond by replacing a C-H bond, is a highly sought-after transformation in organic synthesis. N-hydroxycarbamates have emerged as effective nitrogen sources for this type of reaction, especially in metal-catalyzed systems. acs.orgnih.gov

Rhodium(III) catalysts, in particular, have been successfully used to mediate the direct intermolecular C-H amidation of arenes using N-hydroxycarbamates. acs.orgnih.gov These reactions often employ a directing group on the aromatic substrate, such as a pyridine (B92270) or pyrimidine (B1678525) ring, to guide the C-H activation to a specific position (typically ortho to the directing group). acs.orgnih.gov A variety of carbamate (B1207046) protecting groups, such as Cbz, Boc, and Fmoc, are tolerated in this process, yielding valuable N-carbamate-protected arylamines. nih.gov

In some cases, a synergistic catalytic system is employed. For example, a combined rhodium and copper catalytic system has been developed for the hydroamination of aryl C-H bonds with N-Boc-hydroxylamine at room temperature. researchgate.netrsc.orgrsc.org In this proposed mechanism, the copper catalyst is thought to facilitate the oxidation of the N-hydroxycarbamate to the nitrosocarbonyl compound, which then acts as the electrophilic aminating agent that reacts with the organorhodium intermediate formed from C-H activation. researchgate.netrsc.org This dual catalytic approach allows the reaction to proceed under mild conditions, often in the open air. rsc.org

Biocatalytic approaches have also been developed for intermolecular C-H amination. nih.gov Laccases and peroxidases can activate N-hydroxycarbamates to form acylnitroso intermediates, which then undergo formal allylic C-H amination via an ene-type mechanism. nih.govhhu.de This enzymatic method operates in aqueous media with air as the oxidant, highlighting its green chemistry credentials. nih.govhhu.de

Table 2: Catalytic Systems for Intermolecular C-H Amination using N-Hydroxycarbamates

| Catalyst System | Substrate Scope | Key Features |

| Rh(III) | Arenes with directing groups (e.g., pyridine, pyrimidine). acs.orgnih.gov | Direct C-H amidation, provides N-protected arylamines. nih.gov |

| Synergistic Rh(III)/Cu(I) | Arenes with directing groups. researchgate.netrsc.orgrsc.org | Mild conditions (room temp, air), in situ generation of nitrosocarbonyl. rsc.org |

| Laccases/Peroxidases | Alkenes with allylic C-H bonds. nih.govhhu.de | Biocatalytic, aqueous medium, uses air as oxidant, proceeds via ene-type mechanism. nih.govhhu.de |

| Co(II)-based Metalloradical | C-H substrates (e.g., ethylbenzene (B125841) derivatives). nih.gov | Proceeds via a stepwise radical pathway, highly enantioselective. nih.gov |

This table summarizes selected catalytic systems and is not exhaustive.

Intramolecular Cyclization Reactions

The in situ generation of nitrosoformate esters from N-hydroxycarbamates provides access to powerful intermediates for intramolecular cyclization reactions. These reactions are highly valuable for the synthesis of various nitrogen-containing heterocyclic compounds.

The intramolecular nitroso ene reaction is a powerful method for the formation of heterocyclic rings. psu.edu This reaction involves the oxidation of an unsaturated N-hydroxycarbamate to a transient C-nitrosoformate ester, which then undergoes an intramolecular ene reaction. psu.edugrafiati.com The products of these reactions are hydroxamic acid derivatives with newly formed five-, six-, or seven-membered heterocyclic rings. psu.edu

The generation of the reactive nitroso species can be achieved using various oxidizing agents, such as sodium periodate (B1199274) or tetraethylammonium (B1195904) periodate. psu.edu A key challenge in these reactions is that the hydroxamic acid products are sensitive to the oxidizing conditions used to form the nitroso intermediate. psu.edu To circumvent this, a common strategy involves generating the nitrosoformate ester and trapping it with a diene like cyclopentadiene. The resulting cycloadduct can then be heated to induce a retro-Diels-Alder reaction, releasing the nitrosoformate ester to undergo the desired intramolecular ene reaction under milder, non-oxidative conditions. psu.edu

More recently, biocatalytic approaches using enzymes like horseradish peroxidase in combination with glucose oxidase have been developed for the aerobic activation of N-hydroxycarbamates to their corresponding nitroso species. nih.govrsc.orgresearchgate.net This enzymatic system allows for both intra- and intermolecular nitroso-ene reactions to be performed under environmentally benign aqueous conditions. rsc.orgresearchgate.net

Similar to the ene reaction, N-hydroxycarbamates serve as precursors for nitroso dienophiles in intramolecular Diels-Alder reactions. rsc.orgresearchgate.net Upon oxidation, the generated acylnitroso species can react with a tethered diene to form bicyclic oxazine (B8389632) derivatives. researchgate.net This strategy has been employed in the functionalization of natural products containing diene moieties. nih.gov

For instance, the oxidation of benzyl (B1604629) N-hydroxycarbamate in the presence of a steroidal diene leads to the formation of a Diels-Alder adduct, which serves as a convenient method for introducing a hydroxyl group at a specific position on the steroid skeleton. nih.gov Biocatalytic systems, such as horseradish peroxidase and glucose oxidase, have also been shown to be effective in promoting both intra- and intermolecular nitroso-Diels-Alder reactions of N-hydroxycarbamates under mild, aerobic conditions. rsc.orgresearchgate.netaalto.fi

Intramolecular C-H amidation provides a direct route to various nitrogen heterocycles. acs.org Palladium-catalyzed aza-Heck cyclizations of N-aryl-N-hydroxycarbamates onto pendant alkenes have been developed for the synthesis of indolines and related heterocycles. nih.gov This method demonstrates broad functional group compatibility and allows for the preparation of complex indoline (B122111) structures. nih.gov

Furthermore, platinum-catalyzed cyclizations of propargylic N-hydroxycarbamates have been shown to produce isoxazoles. rsc.orgrsc.org This reaction proceeds through a proposed Pt-carbene intermediate and provides a regiocomplementary approach to isoxazole (B147169) synthesis. rsc.orgrsc.org

In a different approach, aza-Heck cyclization of activated N-hydroxycarbamates has been used to initiate intramolecular aryl C-H functionalization cascades, leading to the formation of complex polyheterocyclic scaffolds. nih.gov

Nitrogen-Atom Transfer Reactions

N-hydroxycarbamates can act as nitrogen-atom transfer agents in various chemical transformations. The generation of reactive nitroso intermediates from N-hydroxycarbamates is a key step in these processes. chemrxiv.org These intermediates can then participate in reactions such as C-H amination and cycloadditions, effectively transferring a nitrogen atom to the substrate. chemrxiv.orgnih.gov

For example, in the Rh(III)-catalyzed C-H amidation, the N-hydroxycarbamate is the source of the nitrogen atom that is incorporated into the final product. nih.govacs.org Similarly, in photocatalytic reactions for the synthesis of acylsulfonamides, the N-hydroxycarbamate provides the nitrogen atom for the newly formed S-N bond. nih.gov The versatility of N-hydroxycarbamates as nitrogen-atom transfer agents makes them valuable reagents in the synthesis of a wide range of nitrogen-containing compounds. researchgate.net

Derivatization and Further Functionalization

The hydroxyl group and the carbamate moiety in N-hydroxycarbamates like isopropyl N-hydroxycarbamate provide reactive sites for a variety of chemical transformations. These reactions allow for the derivatization and functionalization of the core structure, leading to a range of valuable chemical intermediates.

N-hydroxycarbamates can undergo alkylation on the nitrogen or oxygen atom of the N-OH group. The site of alkylation can be controlled by the choice of reagents and reaction conditions. O-alkylation is a common and synthetically useful transformation. thieme-connect.de A general method for synthesizing O-alkylhydroxylamines involves the O-alkylation of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, using alkylating agents like alkyl methanesulfonates in the presence of a base, followed by deprotection. thieme-connect.deorganic-chemistry.org

The process can be applied to various N-hydroxycarbamates, including those with an isopropyl group (where R is isopropyl). google.com For instance, reacting an N-hydroxycarbamate with an alkylating agent like dimethyl sulfate (B86663) can yield an N,O-dialkylhydroxycarbamic acid ester. epo.org The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group. epo.org

Table 1: General Conditions for N-Hydroxycarbamate Alkylation

| Parameter | Condition | Source(s) |

| Substrate | This compound (or related structures) | google.com |

| Alkylating Agent | Alkyl halides, dialkyl sulfates (e.g., dimethyl sulfate), methanesulfonates | thieme-connect.deepo.org |

| Base | Alkali metal hydroxides (e.g., NaOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | thieme-connect.deepo.org |

| Solvent | Water, ethers (diethyl ether, THF), aromatic hydrocarbons (benzene, toluene) | epo.org |

| Temperature | -10°C to 40°C | epo.org |

| pH | Typically basic, e.g., pH 12-13 | epo.org |

Another related transformation is alkoxylation, where N-hydroxycarbamates serve as precursors to reactive intermediates. Oxidation of N-hydroxycarbamates with agents like lead dioxide can form unstable nitrosoformates. lookchem.com These intermediates readily react with alcohols or phenols in a process known as alcoholysis, yielding asymmetrical carbonates. lookchem.com The yield of the asymmetrical carbonate product is influenced by factors such as temperature and the reactivity of the alcohol used. lookchem.com

A key synthetic application of this compound is its conversion into N-alkoxycarbamates and, subsequently, alkoxyalkylamines, which are valuable intermediates for pharmaceuticals and agrochemicals. google.comgoogle.com

The transformation pathway involves two primary steps:

Alkylation: The N-hydroxycarbamate is first alkylated on both the nitrogen and oxygen atoms to form an (N-alkoxy-N-alkyl) carbamate. google.com For example, methylating an N-hydroxycarbamate with a methylating agent like dimethyl sulfate produces an (N-methoxy-N-methyl) carbamate. google.com

Hydrolysis and Decarboxylation: The resulting (N-alkoxy-N-alkyl) carbamate is then subjected to hydrolysis, typically under acidic conditions, which is followed by decarboxylation (the removal of the carboxyl group as CO₂). google.comgoogle.com This sequence cleaves the carbamate and yields the final alkoxyalkylamine, often isolated as a salt (e.g., hydrochloride salt). google.comgoogle.com

This entire process provides a route from simple starting materials to complex amine building blocks. googleapis.com

Table 2: Pathway from N-Hydroxycarbamate to Alkoxyalkylamine

| Step | Reactants | Product(s) | Conditions | Source(s) |

| 1. Alkylation | N-hydroxycarbamate, Alkylating Agent (e.g., dimethyl sulfate), Base (e.g., NaOH) | (N-alkoxy-N-alkyl) carbamate | Aqueous solution, controlled temperature (e.g., 10-20°C) and pH (~12) | google.comgoogle.com |

| 2. Hydrolysis & Decarboxylation | (N-alkoxy-N-alkyl) carbamate, Acid (e.g., HCl) | Alkoxyalkylamine salt, Alcohol, CO₂ | Heating (e.g., 75°C) | google.comgoogle.com |

Decarboxylation and Related Fragmentation Reactions

Decarboxylation is a critical step in the synthesis of alkoxyalkylamines from N-hydroxycarbamate precursors, occurring after the formation of the N-alkoxycarbamate intermediate. google.com This reaction involves the cleavage of a carbon-carbon bond, releasing carbon dioxide.

In the context of mass spectrometry, N-hydroxycarbamates and their derivatives undergo characteristic fragmentation reactions upon ionization. unito.it These fragmentation processes are fundamental for structural elucidation. rsc.org After ionization, the resulting molecular ion can break apart through two main pathways: direct cleavage of a single bond or more complex rearrangement reactions where bonds are both broken and formed. libretexts.org

For a molecule like this compound, fragmentation would involve the cleavage of bonds within the isopropyl group or the carbamate moiety. The fragmentation of deprotonated N-hydroxycarbamates can be initiated by collision-induced dissociation (CID), leading to cleavage of the heterocyclic ring in related structures. unito.it The specific fragments observed in a mass spectrum, such as even-electron ions and neutral radical species, provide a puzzle-like pattern that helps identify the original molecular structure. libretexts.org

Enzymatic Reactivity and Biocatalytic Transformations

In recent years, the enzymatic reactivity of N-hydroxycarbamates has been explored to develop greener and more selective chemical transformations. researchgate.net These biocatalytic methods leverage the activity of enzymes under mild, aqueous conditions, offering an alternative to traditional organic synthesis. hhu.de

A significant biocatalytic transformation of N-hydroxycarbamates involves their oxidation to generate highly reactive acylnitroso species. nih.govchemrxiv.org This reaction can be catalyzed by oxidoreductases, such as laccases or a dual system of horseradish peroxidase (HRP) and glucose oxidase (GOx), using air as the terminal oxidant. hhu.denih.govrsc.org

The resulting acylnitroso intermediate is a powerful dienophile and enophile that can readily participate in subsequent reactions. researchgate.net One of the most notable applications is the intramolecular or intermolecular nitroso-ene reaction. nih.govchemrxiv.org In this reaction, the enzymatically generated nitroso species reacts with an alkene to form a new carbon-nitrogen bond, providing a direct and selective method for the amination of allylic C-H bonds. hhu.denih.gov This has been used to synthesize a variety of nitrogen-containing heterocycles with high yields. rsc.org

Table 3: Biocatalytic Systems for N-Hydroxycarbamate Activation

| Enzymatic System | Substrate Type | Reactive Intermediate | Subsequent Reaction | Source(s) |

| Laccases | N-hydroxycarbamates, Hydroxamic acids | Acylnitroso species | Nitroso-ene reaction, C-N bond formation | hhu.denih.gov |

| Oxidase/Peroxidase Couple (e.g., GOx/HRP) | N-hydroxycarbamates, Hydroxamic acids | Acylnitroso species | Nitroso-ene reaction, Diels-Alder cycloaddition | hhu.dechemrxiv.orgrsc.org |

This enzymatic approach demonstrates catalytic promiscuity, where enzymes catalyze non-natural reactions. hhu.de The HRP/GOx system, for example, has been shown to tolerate a broad range of N-hydroxycarbamates and hydroxamic acids, including those with common N-protecting groups, making it a versatile tool for synthetic chemistry. rsc.org The development of such biocatalytic cascades represents an attractive and environmentally benign strategy for constructing complex molecules. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations allow for the detailed examination of molecular geometries, electronic distributions, and orbital interactions, which are fundamental to a compound's physical and chemical behavior.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. wikipedia.org It is widely used in the study of flotation collectors and other chemical systems to optimize molecular geometries and calculate various electronic properties. mdpi.comnih.gov The B3LYP functional is a commonly employed functional in such studies. mdpi.comchemrxiv.org

For N-hydroxycarbamates, DFT calculations provide critical insights. Studies on analogous compounds, such as tert-butyl N-hydroxycarbamate, have utilized DFT at levels like B3LYP/6-31G(d) to investigate reaction mechanisms. researchgate.net Similarly, DFT has been applied to understand the adsorption behavior of propyl N-hydroxycarbamate on mineral surfaces, highlighting its role in flotation processes. In the solid state, the N-hydroxycarbamate functionality is observed to be nearly planar. mdpi.com For instance, in tert-butyl N-hydroxycarbamate, the O=C–N–O torsion angle is just +2.1(2)°. mdpi.com

DFT calculations are also used to analyze the electronic properties that govern reactivity. For example, in the study of flotation reagents like O-isopropyl-N-ethyl thionocarbamate (a related structure), DFT is used to compute properties such as the electrostatic potential and ionization potential, which correlate with the collector's ability to interact with mineral surfaces. mdpi.com These calculations help in designing molecules with enhanced selectivity and efficiency for specific applications. mdpi.com

| Property | Compound | Method | Finding | Source |

| Reaction Mechanism | tert-butyl N-hydroxycarbamate | B3LYP/6-31G(d) | Used to study gas-phase elimination reaction pathways. | researchgate.net |

| Adsorption Behavior | Propyl N-hydroxycarbamate | DFT | Analyzed adsorption on cerussite surfaces for flotation. | |

| Geometric Optimization | Keap1 Inhibitors | B3LYP/6-31G(d,p) | Optimized ligand geometries for pharmacophore modeling. | chemrxiv.org |

| Solid-State Conformation | tert-butyl N-hydroxycarbamate | X-ray Diffraction & DFT | The N-hydroxycarbamate group is essentially planar. | mdpi.com |

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to include electron correlation effects, offering higher accuracy for energy calculations than DFT in some cases. wikipedia.orgsmu.edu The second-order level, MP2, is a widely used approach to improve upon the Hartree-Fock approximation and is considered one of the simplest and most effective levels of theory for this purpose. q-chem.com

Theoretical studies on the gas-phase elimination kinetics of tert-butyl N-hydroxycarbamate, a close structural analog of isopropyl N-hydroxycarbamate, have been performed at the Møller-Plesset MP2/6-31G level of theory. researchgate.net Such calculations are crucial for accurately determining the energies of reactants, transition states, and products, thereby providing reliable kinetic and thermodynamic parameters for the reaction. researchgate.net The application of MP theory, often in conjunction with DFT, allows for a more robust and comprehensive understanding of the potential energy surface of a reaction. researchgate.netuu.nl MP methods are particularly valuable for systems where electron correlation plays a significant role in determining the molecular properties and reactivity. uu.nl

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The energies of the HOMO and LUMO, and the gap between them (ΔE), are key descriptors of a molecule's reactivity and kinetic stability. chemrxiv.orgresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net

In the context of N-hydroxycarbamates and related compounds, FMO analysis derived from quantum chemical calculations can predict their reactive behavior. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn For instance, in the study of thionocarbamate collectors, the interaction between the collector's HOMO and the mineral's LUMO is analyzed to understand the adsorption mechanism. mdpi.com

Computational studies on newly designed molecules often include FMO analysis to predict their potential efficacy. chemrxiv.org For example, a study on novel Keap1 inhibitors found that a derivative with a HOMO-LUMO gap of 4.24497 eV and a favorable distribution of these orbitals was a promising candidate for binding to the target protein. chemrxiv.org

Table 2: Frontier Molecular Orbital (FMO) Concepts in Reactivity Analysis

| FMO Concept | Description | Relevance to N-Hydroxycarbamates | Source |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). | The electrons in the HOMO would be involved in reactions with electrophiles. | ethz.chpku.edu.cn |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). | The LUMO would be the site of attack by nucleophiles. | ethz.chpku.edu.cn |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. | A larger gap suggests higher stability. The value can be calculated using methods like DFT to compare reactivity across different derivatives. | chemrxiv.orgresearchgate.net |

Mechanistic Elucidation of Reactions Involving N-Hydroxycarbamates

Computational chemistry is indispensable for elucidating complex reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.

The study of reaction mechanisms heavily relies on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate and characterize the structure and energy of these short-lived states.

A key reaction of N-hydroxycarbamate derivatives is thermal elimination. A combined experimental and theoretical study on the gas-phase elimination of tert-butyl N-hydroxycarbamate found that the reaction proceeds via a concerted, slightly asynchronous mechanism through a six-membered cyclic transition state. researchgate.net This unimolecular reaction produces isobutene and N-hydroxycarbamic acid, with the latter rapidly decarboxylating. researchgate.net

In solution, the degradation mechanism can be different. Studies on substituted phenyl N-hydroxycarbamates indicate that their base-catalyzed degradation follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the deprotonation of the hydroxyl group, followed by the rate-limiting loss of the phenolate (B1203915) leaving group to form a reactive isocyanate intermediate (HO-N=C=O). nih.gov

Furthermore, N-hydroxycarbamates serve as precursors for highly reactive nitrosocarbonyl species, which can participate in cycloaddition reactions like the Nitroso-Diels-Alder reaction. researchgate.netnih.gov Computational studies, often using DFT, are employed to explore the transition states, energetics, and regioselectivity of these cycloadditions, providing a detailed picture of the reaction mechanism. researchgate.net

Beyond mapping pathways, computational studies provide quantitative data on the feasibility and rate of reactions. This includes calculating activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG).

For the gas-phase elimination of tert-butyl N-hydroxycarbamate, the temperature dependence of the rate coefficient was determined experimentally, yielding the Arrhenius equation: log(k₁/s⁻¹) = (12.52 ± 0.11) - (147.8 ± 1.1 kJ/mol) / (2.303 RT). researchgate.net This corresponds to an activation energy of approximately 147.8 kJ/mol. researchgate.net Theoretical calculations at the MP2 and DFT levels are used to compute kinetic and thermodynamic parameters that can be compared with these experimental values. researchgate.net

In the case of the base-catalyzed degradation of phenyl N-hydroxycarbamates, kinetic studies have determined Bronsted coefficients (βlg) to be around -1, which supports the proposed E1cB mechanism involving the loss of the leaving group from the conjugate base. nih.gov Computational studies on enzymatic reactions involving similar substrates have also been used to calculate the relative energies of intermediates and transition states, providing a detailed energy profile of the catalytic cycle. nih.gov

Table 3: Kinetic and Mechanistic Data for N-Hydroxycarbamate Reactions

| Reaction | Compound Type | Key Finding | Method | Source |

| Gas-Phase Elimination | tert-butyl N-hydroxycarbamate | Proceeds via a six-membered cyclic transition state; Ea ≈ 147.8 kJ/mol. | Experimental Kinetics & Computational (DFT, MP2) | researchgate.net |

| Base-Catalyzed Degradation | Phenyl N-hydroxycarbamates | Follows an E1cB mechanism in aqueous solution (pH 7-13). | Experimental Kinetics | nih.gov |

| Nitroso-Diels-Alder | N-hydroxycarbamates | Act as precursors to nitrosocarbonyl dienophiles; mechanism explored with DFT. | Computational (DFT) & Experimental | researchgate.net |

| Enzymatic Phosphorylation | N-hydroxycarbamate | Identified as the true substrate for pyruvate (B1213749) kinase; involves bicarbonate. | Experimental Kinetics | nih.gov |

Role of Noncovalent Interactions

Noncovalent interactions (NCIs) are critical in defining the three-dimensional structure, stability, and intermolecular recognition properties of this compound. These interactions, though weaker than covalent bonds, collectively play a dominant role in the molecule's conformational preferences and its interactions with other molecules, such as solvents or biological targets. nih.gov The primary noncovalent forces at play include hydrogen bonding, van der Waals forces, and repulsive steric interactions.

Computational methods, such as the Non-Covalent Interaction (NCI) technique, are employed to visualize and analyze these weak interactions. chemrxiv.org This method examines the electron density (ρ) and its reduced gradient (s(ρ)) to map regions of noncovalent interactions. chemrxiv.org The resulting visualizations typically represent favorable interactions like hydrogen bonds in blue, weak delocalized van der Waals interactions in green, and repulsive steric clashes in red. chemrxiv.org

For carbamates, a key structural feature is the planarity of the carbamate (B1207046) group, which arises from the delocalization of the nitrogen lone pair into the carbonyl group, a phenomenon known as amide resonance. nih.gov This resonance results in a significant energy barrier to rotation around the C-N bond, leading to the existence of distinct syn and anti conformers. nih.gov The relative stability of these conformers is dictated by a delicate balance of intramolecular noncovalent interactions. The hydroxyl group and the isopropyl moiety in this compound introduce additional layers of complexity through potential intramolecular hydrogen bonds and steric effects that influence this conformational equilibrium.

| Type of Interaction | Description | Significance in this compound |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | Crucial for stabilizing conformations (intramolecularly) and for interactions with solvents and biological targets (intermolecularly). nih.gov |

| Amide Resonance | Delocalization of the nitrogen lone pair across the N-C-O system, leading to a planar structure and a barrier to C-N bond rotation. | Governs the existence of stable syn and anti rotamers, impacting the molecule's conformational landscape. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability and packing in the solid state and influence interactions in non-polar environments. chemrxiv.org |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together, exceeding the sum of their van der Waals radii. | The bulky isopropyl group can cause steric hindrance, destabilizing certain conformations and influencing reactivity and selectivity. beilstein-journals.orgnih.gov |

Structure-Reactivity and Structure-Selectivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity and selectivity is a central theme in its chemical characterization. The functional groups present—the N-hydroxycarbamate core and the isopropyl substituent—each impart distinct properties that direct the molecule's behavior in chemical transformations.

The carbamate group is a hybrid of an ester and an amide, and its reactivity reflects this nature. The reactivity of the N-hydroxy moiety is of particular interest, as it can be a precursor to highly reactive acyl nitroso intermediates through oxidation. researchgate.net The substituents attached to the carbamate nitrogen and oxygen atoms play a pivotal role in modulating this reactivity.

Studies on related N-alkoxy carbamates in diastereoselective amino-sulfonoxylation reactions have provided direct evidence for structure-reactivity relationships. beilstein-journals.orgnih.gov In these studies, the steric and electronic properties of the N-substituent were found to significantly impact the reaction's efficiency. While carbamates with less sterically demanding N-alkoxy groups (e.g., N-ethoxy, N-n-butoxy) proved to be effective, the introduction of a bulkier N-isopropoxy group resulted in a dramatic decrease in product yield under standard conditions. beilstein-journals.orgnih.gov This outcome was attributed to the increased steric bulk of the isopropyl group unfavorably affecting the reaction. beilstein-journals.orgnih.gov Notably, the corresponding N-hydroxy carbamate substrate was found to lead to extensive decomposition under the same conditions, highlighting the unique reactivity imparted by the N-hydroxy group compared to N-alkoxy groups. beilstein-journals.orgnih.gov

| N-Substituent in Carbamate Tether | Reaction Outcome/Yield | Inferred Reason |

|---|---|---|

| N-ethoxy | Competent in delivering product | Lower steric hindrance. beilstein-journals.orgnih.gov |

| N-n-butoxy | Competent in delivering product | Lower steric hindrance. beilstein-journals.orgnih.gov |

| N-isobutoxy | Competent in delivering product | Lower steric hindrance. beilstein-journals.orgnih.gov |

| N-isopropoxy | Markedly suffered yield | Increased steric bulk of the isopropyl group unfavorably affects the reaction. beilstein-journals.orgnih.gov |

| N-hydroxy | Extensive decomposition | Different reactivity pathway; N-alkoxy substituents were essential for clean reactions. beilstein-journals.orgnih.gov |

Structure also dictates selectivity. In palladium-catalyzed cascade reactions, the nature of the group attached to the hydroxylamine (B1172632) oxygen can control the reaction pathway. For instance, using N-(pentafluorobenzoyloxy)carbamates as substrates enables aza-Heck-type cyclizations that proceed with high diastereoselectivity. nih.gov This demonstrates that modifying the leaving group potential on the oxygen atom is a powerful strategy for controlling the selectivity of transformations involving the N-O bond.

Furthermore, the ambident nucleophilic character of the nitrosocarbonyl species generated from N-hydroxycarbamates can be controlled to achieve regioselectivity. Studies have shown that the conditions of the reaction, such as the choice of a copper(II) catalyst's counterion or the use of additives like sodium acetate, can be tuned to favor either N- or O-selective reactions in nitrosocarbonyl aldol (B89426) transformations. escholarship.org This illustrates a case where the interplay between the substrate's intrinsic structure and the external reaction environment dictates the selective outcome.

Advanced Analytical Methodologies in N Hydroxycarbamate Research

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework and functional groups present in N-hydroxycarbamates.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of isopropyl N-hydroxycarbamate is expected to show distinct signals corresponding to each unique proton environment. Based on analogous structures like isopropyl formate, the isopropyl group would feature:

A septet for the single methine proton (-CH), shifted downfield due to the deshielding effect of the adjacent oxygen atom. This splitting pattern arises from coupling with the six equivalent protons of the two methyl groups.

A doublet for the six equivalent protons of the two methyl (-CH₃) groups, resulting from coupling to the single methine proton.

Additionally, protons on the nitrogen (N-H) and oxygen (O-H) of the hydroxycarbamate functional group would appear as broad singlets, with chemical shifts that can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals are anticipated:

A signal for the carbonyl carbon (C=O), which would be the most downfield signal due to its bonding environment.

A signal for the methine carbon (-CH) of the isopropyl group.

A signal for the two equivalent methyl carbons (-CH₃) of the isopropyl group.

While specific data for the isopropyl derivative is lacking, the NMR data for the closely related tert-butyl N-hydroxycarbamate provides a valuable reference for the hydroxycarbamate core. researchgate.netmdpi.com

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet (broad) | 7.24 | -OH |

| Singlet (broad) | 7.13 | -NH | |

| Singlet | 1.475 | -C(CH₃)₃ | |

| ¹³C | - | 158.9 | C=O |

| - | 82.2 | -C(CH₃)₃ | |

| - | 28.2 | -C(CH₃)₃ |

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to display several characteristic absorption bands:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-H Stretching: A moderate to sharp band usually found around 3300-3500 cm⁻¹. This may overlap with the O-H band.

C-H Stretching: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) corresponding to the aliphatic C-H bonds of the isopropyl group.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group, typically appearing in the range of 1680-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-O Stretching: A band in the 1000-1300 cm⁻¹ region associated with the C-O single bond of the ester moiety.

N-H Bending: A peak typically observed around 1500-1650 cm⁻¹.

These bands collectively provide a "fingerprint" for the N-hydroxycarbamate functional group and the isopropyl substituent.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Simple N-hydroxycarbamates, lacking extensive conjugation or strong chromophores, are not expected to absorb strongly in the visible region. Their UV absorption is typically limited to weak transitions of the carbonyl group's non-bonding electrons (n→π*), which occur in the ultraviolet region, often below the cutoff of common solvents. The featureless absorption spectrum of solvents like isopropyl alcohol above 240 nm allows for the measurement of other chromophores if present. researchgate.net

Crystallographic Analysis of N-Hydroxycarbamate Compounds

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise bond lengths, bond angles, and the nature of intermolecular forces.

The study revealed that the N-hydroxycarbamate functional group is nearly planar. researchgate.netmdpi.com This planarity is a characteristic feature of related N-acylhydroxylamines. researchgate.netmdpi.com It is highly probable that this compound would adopt a similar planar conformation for its core functional group.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.22500(10) |

| b (Å) | 13.6564(2) |

| c (Å) | 19.5261(2) |

| Volume (ų) | 1393.28(4) |

| Z (molecules/unit cell) | 8 |

The N-H and O-H groups of N-hydroxycarbamates make them excellent candidates for forming extensive hydrogen bonding networks, which govern their supramolecular assembly and crystal packing.

In the crystal structure of tert-butyl N-hydroxycarbamate, a sophisticated hydrogen-bonding pattern is observed. researchgate.netmdpi.com Each carbonyl oxygen atom acts as an acceptor for two hydrogen bonds: one from the N-H group of a neighboring molecule and one from the O-H group of another. researchgate.netmdpi.com This network of interactions links the molecules into parallel chains through C=O···H–N bonds. These chains are then cross-linked by C=O···H–O hydrogen bonds, resulting in a robust ribbon-like supramolecular structure. researchgate.netmdpi.com This arrangement creates a series of ten-membered rings when viewed along the crystallographic b-axis. researchgate.netmdpi.com Given that the this compound molecule possesses the same hydrogen bond donor (N-H, O-H) and acceptor (C=O) sites, it is highly likely to form similar hydrogen-bonded chains and ribbons in its crystalline state.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N(1)–H(1)···O(1) | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) |

| O(3)–H(3)···O(1) | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of N-hydroxycarbamates like this compound from various matrices. The choice of technique often depends on the compound's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. Both gas and liquid chromatography offer viable pathways for analysis, each with distinct advantages and challenges.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the direct analysis of many carbamates, including N-hydroxycarbamates, by GC is challenging due to their thermal lability. sepscience.comscispec.co.th These compounds can degrade in the high-temperature environment of the GC injection port, leading to inaccurate and unreliable results. sepscience.comnih.gov To overcome this limitation, two primary strategies are employed: derivatization and the use of specialized injection techniques.

Derivatization is a chemical process that modifies the analyte to create a more volatile and thermally stable derivative. colostate.edusigmaaldrich.com This allows the compound to pass through the GC system intact. Common derivatization approaches for compounds with active hydrogen atoms, such as those in N-hydroxycarbamates, include:

Silylation: This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov The resulting TMS-ether is significantly more stable and volatile.

Alkylation: This involves adding an alkyl group. Flash alkylation in the injector port has been used successfully for other carbamates, providing a rapid derivatization prior to separation. scispec.co.th

An alternative to derivatization is the use of a cold on-column injection technique. This method introduces the liquid sample directly onto the analytical column at a low temperature, bypassing the hot injector and minimizing the potential for thermal decomposition. oup.com The column temperature is then gradually increased to volatilize and separate the compounds. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. Following separation on the GC column, the analyte enters the mass spectrometer, which provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern. This is invaluable for unambiguous compound identification. nih.gov For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. scispec.co.thepa.gov These modes focus on specific ions characteristic of the target analyte, dramatically increasing sensitivity and selectivity by filtering out background noise from the sample matrix. scispec.co.th

| Parameter | Typical Setting for Derivatized this compound Analysis |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Injection Technique | Split/Splitless or Cold On-Column |

| Injector Temperature | 250 °C (for derivatized sample) scispec.co.th |

| Column | Mid-polarity capillary column (e.g., BPX-50, 60 m x 0.25 mm ID, 0.25 µm film) scispec.co.th |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) scispec.co.th |

| Oven Program | Initial 70 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 6 min) scispec.co.th |

| MS Ion Source Temp. | 250 °C scispec.co.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS for enhanced sensitivity and confirmation scispec.co.th |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is often the preferred method for the analysis of thermally unstable compounds like carbamates. sepscience.coms4science.at It performs separations at or near ambient temperature, thus eliminating the risk of thermal degradation associated with GC.

HPLC with Post-Column Derivatization and Fluorescence Detection

A widely established approach for carbamate (B1207046) analysis is HPLC coupled with post-column derivatization (PCD) to enable highly sensitive fluorescence detection, as outlined in regulatory methods like U.S. EPA Method 531.2. s4science.atchromatographyonline.comepa.gov The process involves several steps:

Separation: The sample is injected into the HPLC system and separated on a reversed-phase C18 or a specialized carbamate column. sepscience.comepa.gov A mobile phase gradient, typically consisting of water and acetonitrile (B52724) or methanol, is used to elute the compounds. s4science.atepa.gov

Post-Column Hydrolysis: After eluting from the column, the separated analyte is mixed with a strong base, such as sodium hydroxide (B78521), and heated to induce hydrolysis. epa.gov

Derivatization: The resulting product is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol. s4science.at This reaction forms a highly fluorescent isoindole derivative.

Detection: The fluorescent derivative is measured by a fluorescence detector, which provides excellent sensitivity and selectivity, allowing for detection at very low concentrations. chromatographyonline.comwaters.com

| Parameter | Typical Setting based on EPA Method 531.2 for Carbamate Analysis |

| HPLC System | HPLC with Post-Column Derivatization System and Fluorescence Detector |

| Column | Reversed-phase C18 (e.g., 150 mm x 3.9 mm, 4 µm) waters.com |

| Mobile Phase | Gradient elution with Water, Methanol, and Acetonitrile waters.com |

| Flow Rate | 1.0 - 1.5 mL/min waters.com |

| Column Temperature | 30 - 37 °C s4science.atwaters.com |

| Post-Column Reagents | 1. Sodium Hydroxide (hydrolysis) 2. OPA / 2-Mercaptoethanol (derivatization) epa.gov |

| Reactor Temperature | 80 - 100 °C epa.gov |

| Fluorescence Detection | Excitation: ~340 nm, Emission: ~450 nm epa.govwaters.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a state-of-the-art technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. shimadzu.comnih.gov This method is increasingly favored for trace-level analysis of carbamates as it typically does not require derivatization. sepscience.comnih.gov

The analyte is first separated on an HPLC column and then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. researchgate.net In the tandem mass spectrometer, a specific precursor ion (typically the protonated molecule [M+H]⁺ of this compound) is selected. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is monitored for detection and quantification. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for the reliable quantification of target compounds at parts-per-billion (µg/kg) levels, even in highly complex matrices like food or environmental samples. nih.govhpst.cz

| Parameter | Typical Setting for Carbamate Analysis |

| LC System | Ultra-High Performance Liquid Chromatograph (UHPLC) |

| MS System | Tandem Mass Spectrometer (e.g., Triple Quadrupole) hpst.cz |

| Column | Reversed-phase C18 (e.g., Waters BEH C18) nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile (often with additives like formic acid or ammonium (B1175870) formate) researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion | [M+H]⁺ for this compound |

| Product Ion(s) | Specific fragment(s) determined by direct infusion and optimization hpst.cz |

Applications of N Hydroxycarbamates in Diverse Chemical Synthesis

Role as Building Blocks in Organic Synthesis

N-hydroxycarbamates are foundational components in the bottom-up assembly of molecular architectures. sigmaaldrich.com They are widely regarded as useful raw materials and intermediates for the synthesis of various valuable chemical compounds, including medicines and pesticides. google.comgoogle.comgoogleapis.com The synthesis of these building blocks can be achieved through several reliable methods, such as the reaction of hydroxylamine (B1172632) with alkyl chloroformates or carbonic acid diesters. google.comrsc.orgscispace.com

The utility of N-hydroxycarbamates as building blocks is exemplified by the reactions of compounds like tert-butyl N-hydroxycarbamate, a close analog of the isopropyl derivative. This reagent is used in the preparation of aziridines and serves as a precursor for other hydroxylamine derivatives, such as t-butyl-N-(acyloxy)carbamates. chemicalbook.com Furthermore, N-aryl-N-hydroxy carbamates, which can be prepared from nitroarenes, are recognized as significant building blocks for creating natural products and biologically active compounds. thieme-connect.de Protected hydroxylamine building blocks are employed for the synthesis of various derivatives that have applications in bioconjugation and the creation of alkoxyamines for cyclization reactions. iris-biotech.de

Table 1: N-Hydroxycarbamates as Versatile Building Blocks

| Starting Material | N-Hydroxycarbamate Type | Synthetic Transformation | Resulting Product/Application |

|---|---|---|---|

| Hydroxylamine, Alkyl Chloroformate | Alkyl N-hydroxycarbamate | General Synthesis | Precursor for medicines and pesticides google.comgoogle.com |

| Nitroarenes, Chloroformates | N-Aryl-N-hydroxy carbamate (B1207046) | Zinc-mediated Reduction | Building blocks for natural products and heterocycles thieme-connect.de |

| N-Boc-hydroxylamine | tert-Butyl N-hydroxycarbamate | Cycloaddition with Azides | Preparation of aziridines chemicalbook.com |

| (Boc)₂NOH, Alkyl Bromides | Di-tert-butoxycarbonylhydroxylamine | Alkylation | Synthesis of alkoxyamines for ligation iris-biotech.de |

Contributions to the Synthesis of Complex Molecular Architectures

The controlled reactivity of N-hydroxycarbamates makes them instrumental in the assembly of intricate molecular structures, particularly heterocyclic systems. A prominent application is their use as precursors to acyl nitroso compounds, which are highly reactive species. nih.gov For instance, N-protected hydroxycarbamates like N-Boc-hydroxylamine can be oxidized in situ to generate transient nitroso species (e.g., Boc-N=O). mdpi.comyoutube.com

These transient nitroso compounds are potent dienophiles in hetero-Diels-Alder reactions. youtube.commdpi.com This cycloaddition strategy provides a direct and efficient pathway to form six-membered nitrogen- and oxygen-containing heterocycles, such as 1,2-oxazinanes. mdpi.com The ability to generate such reactive dienophiles under mild conditions allows for the construction of complex cyclic frameworks that are central to many bioactive molecules. This strategic use of N-hydroxycarbamates aligns with the broader goal in organic synthesis of developing powerful methods to access complex molecular architectures efficiently. nih.gov

Enabling Novel Methodologies for Nitrogen Incorporation

The introduction of nitrogen atoms into organic molecules is a fundamental task in chemical synthesis, crucial for the development of pharmaceuticals and functional materials. nih.gov Hydroxylamine-derived reagents, including N-hydroxycarbamates, are key players in "nitrene transfer" reactions, which are powerful methods for nitrogen incorporation. nih.gov

N-hydroxycarbamates serve as stable, manageable precursors for generating the electrophilic nitrogen species required for these transformations. bris.ac.uk A notable example is the efficient, zinc-mediated reduction of nitroarenes in the presence of chloroformates, which directly yields N-aryl-N-hydroxy carbamates. thieme-connect.deorganic-chemistry.org This method effectively incorporates a protected hydroxylamine functionality onto an aromatic ring, providing a versatile handle for further elaboration. thieme-connect.deorganic-chemistry.orgresearchgate.net While methods using hydroxylamine directly are being explored for better atom economy, N-hydroxycarbamates provide a reliable and high-yielding alternative that avoids issues of overreduction and isolation difficulties. thieme-connect.denih.gov

Generation of Key Intermediates for Further Chemical Transformations

Beyond their role as foundational building blocks, N-hydroxycarbamates are frequently used to generate key intermediates that are carried forward in multi-step synthetic sequences. nih.gov The N-hydroxycarbamate functional group can be readily transformed into other valuable moieties.

A key transformation is the alkylation of the hydroxyl group to produce (N-alkoxy-N-alkyl) carbamate compounds. google.com These intermediates can then undergo hydrolysis and decarboxylation to yield alkoxyalkylamines, which are important intermediates for pesticides and other specialty chemicals. google.comgoogleapis.com Another significant application is the use of N-hydroxycarbamates as reagents to synthesize other hydroxylamine derivatives, such as N,O-diacylated N-hydroxyarylsulfonamides. chemicalbook.com The versatility of these compounds makes them crucial intermediates in the synthesis of a wide range of target molecules. rsc.org

Table 2: Transformation of N-Hydroxycarbamates into Key Synthetic Intermediates

| N-Hydroxycarbamate Derivative | Reagent/Reaction | Intermediate Generated | Significance of Intermediate |

|---|---|---|---|

| (N-hydroxy)alkylcarbamate | Alkylating Agent (e.g., Dimethylsulfate) | (N-alkoxy-N-alkyl) carbamate | Precursor to alkoxyalkylamines for pesticides google.comgoogleapis.com |

| tert-Butyl N-hydroxycarbamate | Acylating Agent | t-butyl-N-(acyloxy)carbamates | Synthesis of other hydroxylamine derivatives chemicalbook.com |

| N-aryl-N-hydroxy carbamate | Palladium(0) catalyst | Aza-Heck cyclization intermediates | Access to complex N-polyheterocycles and alkaloids nih.gov |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The future synthesis of isopropyl N-hydroxycarbamate is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. rsc.org Research is actively moving away from traditional methods that often rely on toxic reagents, such as phosgene (B1210022) derivatives or alkyl chloroformates, and generate significant waste. rsc.orgresearchgate.net A primary focus is the utilization of carbon dioxide (CO2) as a renewable, non-toxic C1 feedstock, aligning with goals of carbon capture and utilization. rsc.orgnih.gov

A significant emerging trend is the adoption of biocatalysis. Enzymatic routes offer a highly attractive alternative for synthesizing carbamates under mild, aqueous conditions. ic.ac.uk Oxidoreductases, such as laccases and peroxidases, have shown promise in mediating C-N bond formation through the activation of acylated hydroxylamines. ic.ac.uk This biocatalytic approach, using air as the ultimate oxidant, represents a significant step forward in sustainable chemistry. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), is also being explored for its robustness and potential integration into continuous flow processes, further enhancing the green credentials of the synthesis.

The development of novel, environmentally benign solvent systems is another key research area. Deep Eutectic Solvents (DESs), for example, are being investigated as combined reaction media, reagents, and catalysts for carbamate (B1207046) synthesis, offering a non-toxic and efficient alternative to conventional organic solvents. rsc.orgresearchgate.net

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Carbon Source | Phosgene derivatives, Alkyl chloroformates | Carbon Dioxide (CO2), Urea |

| Catalysis | Often stoichiometric reagents | Biocatalysts (e.g., Lipases, Oxidases), Metal-based catalysts for CO2 activation |

| Solvents | Volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (DESs), Supercritical CO2 |

| Key Principles | Focused on yield and purity | Atom economy, waste reduction, use of renewable feedstocks, safer reagents |

| Byproducts | Stoichiometric amounts of HCl, other salts | Minimal, often water or recyclable components |

Exploration of Novel Reactivity Modes and Catalytic Systems

Beyond its synthesis, the inherent reactivity of the N-hydroxycarbamate functional group is a fertile ground for future exploration. The N-O bond is a key feature, enabling its participation in a variety of powerful chemical transformations.

One of the most promising areas is its use in C-H functionalization reactions . The N-hydroxycarbamate group can act as a precursor to highly reactive acylnitroso species or N-centered radicals, which can then engage in direct amination of C-H bonds. ic.ac.uk Recent advances have demonstrated the hydroamination of aryl C-H bonds using N-hydroxycarbamates through synergistic rhodium/copper catalysis, operating at room temperature. researchgate.net This opens up new pathways for constructing complex nitrogen-containing heterocycles from simple precursors.

Photocatalysis and electrochemistry are also set to redefine the reactivity of N-hydroxycarbamates. Visible-light photoredox catalysis has emerged as a powerful tool for generating N-centered radicals from N-hydroxycarbamate derivatives under exceptionally mild conditions. rsc.org These radicals can participate in a wide range of reactions, including C-H amination of arenes and heteroarenes. rsc.org Similarly, electrochemical methods offer a sustainable approach to generating reactive intermediates from hydroxylamine (B1172632) precursors, avoiding the need for chemical oxidants or reductants. nih.gov

Furthermore, N-hydroxycarbamates are being explored as stable precursors for other reactive intermediates. For instance, derivatives like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to function as N-(Boc)-protected nitrone equivalents, reacting with organometallic compounds to form N-(Boc)hydroxylamines. researchgate.net This "umpolung" strategy, where the normal polarity of a functional group is inverted, expands the synthetic utility of the N-hydroxycarbamate core.

| Reactivity Mode | Description | Catalytic System Example |

| C-H Functionalization | Direct introduction of the N-hydroxycarbamate moiety (or a derivative) onto a C-H bond. | Synergistic Rhodium/Copper catalysis researchgate.net |

| Nitroso Ene Reaction | Biocatalytic oxidation to an acylnitroso intermediate, followed by an ene-type C-N bond formation. | Laccases, Horseradish Peroxidase/Glucose Oxidase ic.ac.uk |

| Photoredox Catalysis | Generation of N-centered radicals via visible-light photocatalysis for amination reactions. | Iridium-based photocatalysts (e.g., fac-Ir(ppy)3) rsc.org |

| Nitrone Equivalent | Use as a stable precursor for N-(Boc) nitrones in reactions with organometallics. | Formic acid-mediated condensation with aldehydes and sodium benzenesulfinate (B1229208) researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound from traditional batch processing to continuous flow manufacturing represents a major trend focused on improving safety, efficiency, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers precise control over parameters like temperature, pressure, and reaction time. nih.gov

For carbamate synthesis, particularly routes involving CO2, flow reactors provide superior gas-liquid mixing and can operate safely at elevated pressures, significantly enhancing reaction rates and efficiency. ic.ac.ukdntb.gov.ua The small reactor volume minimizes the risks associated with handling potentially hazardous intermediates or exothermic reactions. rjptonline.org Recent studies have demonstrated the successful continuous-flow synthesis of various carbamates from amines, alkyl halides, and CO2, drastically reducing reaction times compared to batch methods. ic.ac.uk

Furthermore, flow chemistry enables the "telescoping" of reaction sequences, where multiple synthetic steps are connected in a continuous line without the need for intermediate isolation and purification. researchgate.net This has been demonstrated by coupling biocatalytic steps with chemical transformations in a single, streamlined flow process for carbamate synthesis. researchgate.net For example, an immobilized enzyme reactor can be placed in-line to purify a product stream or perform a selective transformation.

The integration of these flow systems with automated synthesis platforms is the next logical step. rsc.org Automated systems, controlled by software, can perform multi-step syntheses, optimize reaction conditions through high-throughput screening, and purify final products with minimal human intervention. nih.govresearchgate.net This approach accelerates the discovery of optimal synthetic routes for this compound and its derivatives, and facilitates the rapid generation of compound libraries for screening in various applications. rsc.org

| Feature | Benefit in this compound Synthesis |

| Enhanced Safety | Small reactor volumes minimize risks of handling hazardous reagents or managing exothermic reactions. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. |

| Improved Mass Transfer | Efficient mixing of gases (e.g., CO2) and liquids accelerates reaction rates. ic.ac.ukdntb.gov.ua |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors ("numbering-up"). |

| Process Telescoping | Multiple reaction steps can be integrated into a single continuous process, reducing waste and manual handling. researchgate.net |

| Automation | Enables high-throughput screening for rapid optimization of reaction conditions and automated production. rsc.orgrsc.org |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methodologies and deepening the understanding of reaction mechanisms. For this compound, advanced computational modeling offers predictive power that can guide experimental work, saving significant time and resources.

Quantum chemical calculations , particularly Density Functional Theory (DFT), are being used to elucidate the intricate details of reaction pathways. researchgate.net For instance, DFT studies can model the transition states of carbamate formation from CO2 and amines, revealing the role of solvents, catalysts, and other additives in the reaction mechanism. rsc.orgresearchgate.net By calculating the energy barriers of different potential pathways, researchers can predict the most favorable reaction conditions and identify potential byproducts. researchgate.net Such calculations have been used to understand the nucleophilicity of hydroxylamine in related reactions, confirming that N-attack is energetically favored over O-attack. ic.ac.uk

Computational modeling is also crucial for catalyst design . By simulating the interaction between a substrate, a reagent, and a potential catalyst, researchers can design catalysts with enhanced activity and selectivity in silico before committing to laboratory synthesis. rsc.org This approach is vital for developing new catalytic systems for CO2 fixation into carbamates or for discovering catalysts that enable novel reactivity modes for the N-hydroxycarbamate functional group. acs.org

| Computational Tool | Application in this compound Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis (e.g., from CO2). researchgate.net | Transition state energies, reaction energy profiles, role of catalysts and solvents, prediction of regioselectivity. rsc.org |

| Quantum Chemical Calculations | Predicting unknown reactions and exploring reaction pathways. rsc.orgresearchgate.net | Feasibility of novel transformations, identification of potential byproducts, understanding electronic effects. |

| Machine Learning (ML) / AI | Predicting optimal reaction conditions (solvents, reagents) and reaction outcomes. rjptonline.orgibm.com | Data-driven suggestions for synthesis planning, high-throughput virtual screening of reaction parameters. |

| In Silico Catalyst Design | Designing new catalysts for synthesis or functionalization. | Predicting catalyst-substrate interactions, optimizing catalyst structure for higher activity and selectivity. rsc.org |

Q & A

Q. What are the standard synthesis protocols for isopropyl N-hydroxycarbamate in academic research?

A common methodological approach involves reacting isonicotinoylhydrazine (INH) derivatives with isocyanates, as demonstrated in analogous carbamate syntheses. For example, aryl isocyanates can be generated in situ using triphosgene and triethylamine in dry dichloromethane (DCM), followed by purification via chromatography or recrystallization . While this method is reported for structurally related compounds, adapting reaction conditions (e.g., substituting isopropyl isocyanate) may yield this compound.

Q. What storage conditions are recommended for this compound?

While direct data on this compound are limited, structurally similar carbamates (e.g., tert-butyl N-hydroxycarbamate) require storage at 0°C–6°C to prevent decomposition . Researchers should validate stability under inert atmospheres and monitor for hydrolytic degradation via periodic analytical checks (e.g., NMR or HPLC).

Q. What safety precautions are critical when handling this compound?

Adhere to general carbamate safety protocols: avoid inhalation (S22), skin/eye contact (S24/25), and use PPE in ventilated environments. Safety data for related compounds emphasize handling by trained personnel in authorized facilities, with rigorous waste disposal protocols .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized?